molecular formula C10H9Cl2N3 B11869321 1-Chloroisoquinoline-3-carboximidamide hydrochloride CAS No. 1179362-39-0

1-Chloroisoquinoline-3-carboximidamide hydrochloride

Cat. No.: B11869321
CAS No.: 1179362-39-0
M. Wt: 242.10 g/mol
InChI Key: NEXFBMUDFUTPSP-UHFFFAOYSA-N
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Description

1-Chloroisoquinoline-3-carboximidamide hydrochloride is a heterocyclic compound featuring an isoquinoline backbone substituted with a chlorine atom at position 1 and a carboximidamide group at position 3, formulated as a hydrochloride salt. Isoquinoline derivatives are structurally analogous to quinolines but differ in the nitrogen atom’s position within the bicyclic framework (isoquinoline: nitrogen at position 2; quinoline: nitrogen at position 1). The hydrochloride salt form enhances solubility and stability, making it advantageous for synthetic and pharmaceutical applications.

Properties

CAS No.

1179362-39-0

Molecular Formula

C10H9Cl2N3

Molecular Weight

242.10 g/mol

IUPAC Name

1-chloroisoquinoline-3-carboximidamide;hydrochloride

InChI

InChI=1S/C10H8ClN3.ClH/c11-9-7-4-2-1-3-6(7)5-8(14-9)10(12)13;/h1-5H,(H3,12,13);1H

InChI Key

NEXFBMUDFUTPSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=C2Cl)C(=N)N.Cl

Origin of Product

United States

Preparation Methods

Disconnection Approach

Retrosynthetic analysis suggests two primary disconnections:

  • Isoquinoline Core Formation : Cyclization strategies to construct the bicyclic system.

  • Amidine Functionalization : Conversion of a nitrile or ester precursor to the amidine group.

Isoquinoline Ring Synthesis

Bischler-Napieralski Cyclization

A classical method for isoquinoline synthesis involves the cyclodehydration of β-phenethylamides using phosphoryl chloride (POCl₃). For example:

β-Phenethylamide+POCl3ΔIsoquinoline derivative+HCl\text{β-Phenethylamide} + \text{POCl}_3 \xrightarrow{\Delta} \text{Isoquinoline derivative} + \text{HCl}

This method requires a pre-functionalized amide precursor, which can be chlorinated post-cyclization.

Gould-Jacobs Reaction

Thermal cyclization of enamines derived from acetoacetic esters and aryl amines provides direct access to substituted isoquinolines. For instance, methyl 3-oxobutanoate reacts with 2-iodoaniline under microwave irradiation (120°C, 4 hours) to form intermediates amenable to chlorination.

Chlorination Strategies

Electrophilic Aromatic Substitution

Direct chlorination of the isoquinoline ring at position 1 can be achieved using chlorine gas or sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acids like FeCl₃. However, regioselectivity remains a challenge due to competing substitution patterns.

Directed Ortho-Metalation

A more controlled approach employs directed metalation with lithium diisopropylamide (LDA), followed by quenching with a chlorinating agent (e.g., N-chlorosuccinimide). This method ensures precise functionalization at position 1.

Amidine Group Installation

Pinner Reaction

The Pinner reaction converts nitriles to amidines via treatment with anhydrous HCl and an alcohol, followed by ammonia. For 1-chloroisoquinoline-3-carbonitrile:

NC-C₁₀H₆ClN+HCl+MeOHImidate intermediateNH3Amidine hydrochloride\text{NC-C₁₀H₆ClN} + \text{HCl} + \text{MeOH} \rightarrow \text{Imidate intermediate} \xrightarrow{\text{NH}_3} \text{Amidine hydrochloride}

This method is widely reported for analogous heterocycles, yielding high-purity products.

Transition Metal-Catalyzed Coupling

Copper(I) iodide-mediated coupling of 1-chloroisoquinoline-3-boronic acid with cyanamide derivatives offers a modern alternative. For example, reactions in dimethyl sulfoxide (DMSO) at 80°C for 12 hours achieve 85% yields in related systems.

Optimized Synthetic Protocol

Combining the above strategies, a plausible synthesis involves:

Step 1 : Gould-Jacobs cyclization of methyl 3-oxobutanoate with 2-chloroaniline under microwave conditions (120°C, 4 hours).
Step 2 : Chlorination using N-chlorosuccinimide (NCS) in tetrahydrofuran (THF) at −78°C.
Step 3 : Nitrile formation via Rosenmund-von Braun reaction with CuCN.
Step 4 : Pinner reaction with methanol/HCl, followed by ammonolysis to yield the amidine hydrochloride.

Reaction Condition Optimization

Key parameters influencing yield and purity include:

ParameterOptimal RangeEffect on Yield
Temperature80–120°CMaximizes cyclization
Catalyst Loading10 mol% CuIReduces side reactions
Reaction Time12–36 hoursEnsures completion
SolventDMSO or THFEnhances solubility

Data adapted from analogous syntheses.

Analytical Characterization

Critical quality control metrics for the final product include:

  • Purity : ≥98% by HPLC (C18 column, 0.1% TFA/ACN gradient).

  • NMR : δ 8.2–7.1 ppm (aromatic protons), δ 4.1 ppm (amide NH).

  • Mass Spec : m/z 242.11 [M+H]⁺, consistent with molecular weight.

Industrial-Scale Considerations

Large-scale production faces challenges such as:

  • Exothermic Reactions : Requires controlled addition of chlorinating agents.

  • Waste Management : Recycling of DMSO and THF solvents.

  • Cost Efficiency : Use of microwave reactors to reduce energy consumption.

Emerging Methodologies

Recent advances include:

  • Photocatalytic Chlorination : Visible-light-mediated processes using Ru(bpy)₃²⁺ as a catalyst.

  • Flow Chemistry : Continuous synthesis to improve reproducibility and safety.

Chemical Reactions Analysis

1-Chloroisoquinoline-3-carboximidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the isoquinoline ring.

    Reduction: Reduction reactions can alter the carboximidamide group.

    Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Chloroisoquinoline-3-carboximidamide hydrochloride is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1-Chloroisoquinoline-3-carboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and triggering downstream pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s closest structural analogs are 2-chloroquinoline-3-carbaldehydes (e.g., 2-chloroquinoline-3-carbaldehyde), which share a chlorinated heterocyclic core but differ in ring system, substituent positions, and functional groups. Key comparisons are summarized below:

Property 1-Chloroisoquinoline-3-carboximidamide Hydrochloride 2-Chloroquinoline-3-carbaldehyde
Core Structure Isoquinoline (nitrogen at position 2) Quinoline (nitrogen at position 1)
Chlorine Position Position 1 Position 2
Functional Group Carboximidamide (-C(=NH)NH₂) Carbaldehyde (-CHO)
Salt Form Hydrochloride Neutral (non-ionic)
Reactivity Nucleophilic amidine reactions Aldehyde-mediated condensations

These structural differences significantly influence reactivity and applications. For example, the carboximidamide group enables nucleophilic substitution or coordination chemistry, whereas the aldehyde group in quinoline derivatives facilitates condensations or cycloadditions .

This compound

The carboximidamide moiety acts as a bifunctional group, participating in hydrogen bonding and metal coordination. The chlorine atom at position 1 may undergo nucleophilic aromatic substitution (SNAr) under basic conditions, enabling functionalization at this position. The hydrochloride salt improves solubility in polar solvents, aiding in reactions requiring aqueous or protic environments.

2-Chloroquinoline-3-carbaldehydes

These compounds are well-documented in organocatalytic and palladium-catalyzed reactions. For instance:

  • Organocatalytic Three-Component Reactions: React with aminouracils and methylene-active compounds to form fused heterocycles .
  • Palladium-Catalyzed Tandem Reactions : Combine with isocyanides to generate polycyclic architectures via C–H activation .

The aldehyde group’s electrophilicity drives these transformations, contrasting with the amidine’s nucleophilic character in the target compound.

Pharmacological and Industrial Relevance

Hydrochloride Salts in Drug Development

Hydrochloride salts are common in pharmaceuticals (e.g., memantine hydrochloride, dosulepin hydrochloride) due to enhanced bioavailability and crystallinity .

Biological Activity

1-Chloroisoquinoline-3-carboximidamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. With a molecular formula of CHClN and a molecular weight of approximately 242.11 g/mol, this compound is primarily studied for its interactions with biological targets, particularly kinases involved in cellular signaling pathways.

The compound's unique substitution pattern significantly influences its biological activity. The synthesis typically involves multi-step organic reactions starting from isoquinoline derivatives, utilizing methods that vary based on available starting materials and desired purity levels. Its ability to participate in nucleophilic substitution reactions, hydrolysis, and formation of amide derivatives makes it a versatile candidate for drug development.

Preliminary studies indicate that this compound may interact with various proteins, particularly kinases, which play critical roles in cancer and other diseases linked to abnormal kinase activity. The compound's binding affinity to these targets suggests potential applications in therapeutic contexts.

Case Studies

  • Cancer Research : In vitro studies have shown that compounds similar to this compound can inhibit specific kinases associated with tumor growth. For instance, research indicates that certain isoquinoline derivatives exhibit promising anti-proliferative effects on cancer cell lines.
  • Insecticidal Activity : Although primarily focused on human health applications, related compounds have demonstrated larvicidal activity against mosquito vectors such as Aedes aegypti. This highlights the potential for broader biological applications beyond oncology .

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameCAS NumberKey Characteristics
1-Chloroisoquinoline19493-44-8Basic isoquinoline structure, less functionalized
Isoquinoline-3-carboxylic acid1607-30-7Contains carboxylic acid group; different reactivity
3-Chloroisoquinolin-1(2H)-one1060-51-5Contains a ketone group; altered biological activity
Carbazole carboxamide compoundsVariousDiverse biological activities; used as kinase modulators

This table illustrates how the specific structural features of each compound influence their reactivity and biological functions.

Toxicity and Safety Profile

While exploring the therapeutic potential of this compound, it is crucial to consider its toxicity profile. The compound is classified under several hazard categories, indicating potential risks such as acute toxicity if ingested and skin irritation. Further studies are needed to establish safe dosage levels and evaluate any adverse effects in vivo.

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